molecular formula C23H23ClN2O3 B3010800 1-(4-chlorophenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide CAS No. 953209-87-5

1-(4-chlorophenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide

Cat. No.: B3010800
CAS No.: 953209-87-5
M. Wt: 410.9
InChI Key: WTWDWWAIWUBBQK-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

  • Formation of the Isoxazole Ring:

  • Attachment of the Methoxyphenyl Group:

    • The methoxyphenyl group is introduced through electrophilic aromatic substitution, where a methoxybenzene derivative reacts with an appropriate electrophile under acidic conditions.
  • Formation of the Cyclopentanecarboxamide Moiety:

    • The cyclopentanecarboxamide moiety is synthesized by reacting cyclopentanone with an amine derivative, followed by acylation to introduce the carboxamide group.
  • Final Coupling:

    • The final step involves coupling the isoxazole derivative with the cyclopentanecarboxamide intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: 1-(4-chlorophenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.

    Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles like amines or thiols under basic conditions.

Common Reagents and Conditions:

    Oxidation: PCC, DMSO (dimethyl sulfoxide), and acetic acid.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C), and ethanol.

    Substitution: Sodium hydride (NaH), DMF (dimethylformamide), and the nucleophile of choice.

Major Products:

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-chlorophenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, it could inhibit a key enzyme in a metabolic pathway, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

  • 1-(4-chlorophenyl)-N-((5-phenylisoxazol-3-yl)methyl)cyclopentanecarboxamide
  • 1-(4-chlorophenyl)-N-((5-(4-hydroxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide

Uniqueness: 1-(4-chlorophenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide is unique due to the presence of the methoxy group, which can influence its pharmacokinetic properties and biological activity. This structural feature may enhance its solubility, stability, and ability to interact with specific biological targets compared to similar compounds.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O3/c1-28-20-10-4-16(5-11-20)21-14-19(26-29-21)15-25-22(27)23(12-2-3-13-23)17-6-8-18(24)9-7-17/h4-11,14H,2-3,12-13,15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWDWWAIWUBBQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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